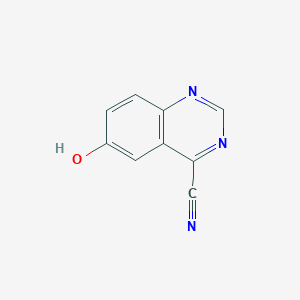
6-Hydroxyquinazoline-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxyquinazoline-4-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a hydroxyl group at the 6th position and a cyano group at the 4th position makes this compound a unique and valuable compound in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyquinazoline-4-carbonitrile typically involves the reaction of isatoic anhydride with various reagents. One common method includes the reaction of isatoic anhydride with triethyl orthoformate and ammonium acetate in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazoline ring.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
6-Hydroxyquinazoline-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinazoline-4,6-dione.
Reduction: The cyano group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinazoline-4,6-dione.
Reduction: 6-Hydroxyquinazoline-4-amine.
Substitution: Various substituted quinazoline derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
6-Hydroxyquinazoline-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxyquinazoline-4-carbonitrile primarily involves the inhibition of PARP. PARP is an enzyme that plays a crucial role in repairing single-stranded DNA breaks. By inhibiting PARP, this compound can enhance the cytotoxicity of DNA-damaging agents, leading to increased apoptosis in cancer cells . The compound interacts with the catalytic domain of PARP, preventing the enzyme from binding to DNA and carrying out its repair functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxyquinazoline: Lacks the cyano group at the 4th position.
6-Hydroxyquinoline: Has a similar structure but with a nitrogen atom at a different position in the ring.
Quinazoline-4-carbonitrile: Lacks the hydroxyl group at the 6th position.
Uniqueness
6-Hydroxyquinazoline-4-carbonitrile is unique due to the presence of both the hydroxyl and cyano groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Formule moléculaire |
C9H5N3O |
|---|---|
Poids moléculaire |
171.16 g/mol |
Nom IUPAC |
6-hydroxyquinazoline-4-carbonitrile |
InChI |
InChI=1S/C9H5N3O/c10-4-9-7-3-6(13)1-2-8(7)11-5-12-9/h1-3,5,13H |
Clé InChI |
VGIZETNNSFFQLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1O)C(=NC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Hydroxy-2-{pyrrolo[2,1-f][1,2,4]triazin-5-yl}acetonitrile](/img/structure/B11913760.png)
![2,3-Dihydro-1H-naphtho[2,3-d]imidazole](/img/structure/B11913764.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylic acid](/img/structure/B11913772.png)

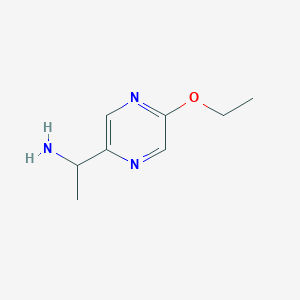
![7-Chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B11913784.png)
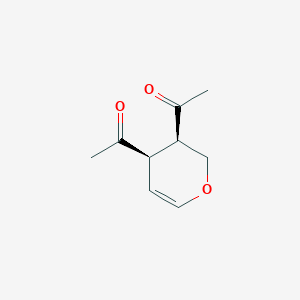

![[Ethyl(dimethyl)silyl] butanoate](/img/structure/B11913797.png)
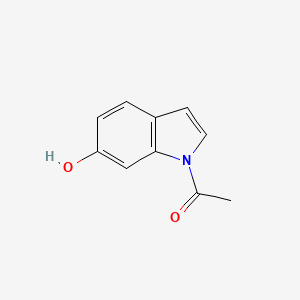
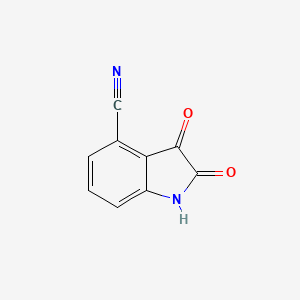
![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)


